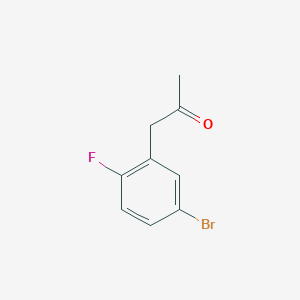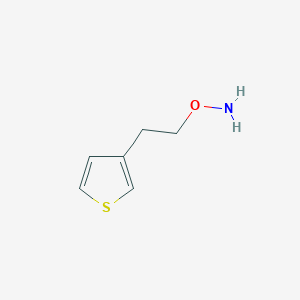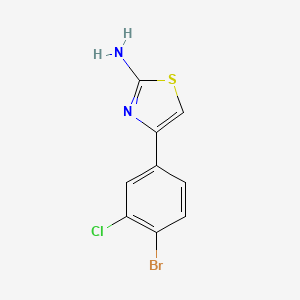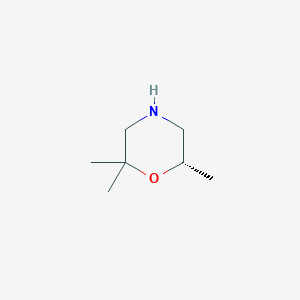
3-(3-Ethynylphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Ethynylphenyl)propanal is an organic compound with the molecular formula C11H10O It features a propanal group attached to a phenyl ring, which is further substituted with an ethynyl group at the meta position
Méthodes De Préparation
The synthesis of 3-(3-Ethynylphenyl)propanal can be achieved through several synthetic routes. One common method involves the Knoevenagel condensation of aldehydes with Meldrum’s acid, followed by olefin reduction, decarboxylation, carboxylic acid reduction, and alcohol oxidation . This multi-step process allows for the preparation of various 3-propanal derivatives, including this compound.
Analyse Des Réactions Chimiques
3-(3-Ethynylphenyl)propanal undergoes several types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The ethynyl group can participate in various substitution reactions, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-(3-Ethynylphenyl)propanal has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(3-Ethynylphenyl)propanal involves its interaction with various molecular targets and pathways. The aldehyde group can undergo nucleophilic addition reactions, while the ethynyl group can participate in cycloaddition reactions. These interactions can lead to the formation of various biologically active compounds.
Comparaison Avec Des Composés Similaires
3-(3-Ethynylphenyl)propanal can be compared with other similar compounds, such as 3-phenylpropanal and 3-phenylpropionic acid While all these compounds contain a phenyl ring and a propanal or propionic acid group, the presence of the ethynyl group in this compound makes it unique
Similar Compounds
- 3-Phenylpropanal
- 3-Phenylpropionic acid
Propriétés
Formule moléculaire |
C11H10O |
|---|---|
Poids moléculaire |
158.20 g/mol |
Nom IUPAC |
3-(3-ethynylphenyl)propanal |
InChI |
InChI=1S/C11H10O/c1-2-10-5-3-6-11(9-10)7-4-8-12/h1,3,5-6,8-9H,4,7H2 |
Clé InChI |
XTKJSZDFKCCODE-UHFFFAOYSA-N |
SMILES canonique |
C#CC1=CC=CC(=C1)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Rac-(1r,5r,6r)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B13558380.png)
